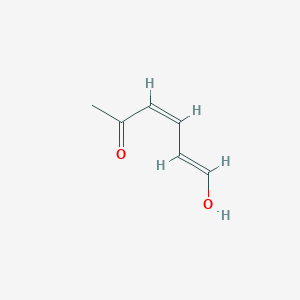

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI)

Description

Contextualization within Unsaturated Aldehyde Chemistry

(E,Z)-5-Hydroxy-2,4-hexadienal belongs to the class of organic compounds known as unsaturated aldehydes. youtube.com An aldehyde is characterized by a functional group with the structure R−CH=O, often called a formyl group. wikipedia.org What distinguishes unsaturated aldehydes is the presence of a carbon-carbon double bond adjacent to the aldehyde's carbonyl group (C=O). youtube.com When this double bond is positioned between the alpha and beta carbons relative to the carbonyl carbon, the compound is specifically termed an α,β-unsaturated aldehyde. brainkart.com

The defining feature of these molecules is conjugation, where the p-orbitals of the C=C double bond and the C=O group overlap, creating a delocalized system of pi-electrons. youtube.com This conjugation significantly influences the molecule's reactivity. youtube.com Resonance structures show that a partial positive charge resides not only on the carbonyl carbon (C-2) but also on the β-carbon (C-4). brainkart.compressbooks.pub This electronic distribution creates two electrophilic sites, making the molecule susceptible to nucleophilic attack at either location. brainkart.compressbooks.pub

Reactions with α,β-unsaturated aldehydes can therefore proceed via two main pathways:

1,2-Addition (or Simple Addition): The nucleophile attacks the carbonyl carbon, similar to the reaction with saturated aldehydes. This pathway is typically favored by strong, highly reactive nucleophiles like Grignard reagents or organolithium reagents. brainkart.compressbooks.pub

1,4-Addition (or Conjugate Addition): The nucleophile attacks the β-carbon, a reaction mechanism also known as the Michael Addition when the nucleophile is an enolate ion. pressbooks.publibretexts.org This pathway is common with softer, less basic nucleophiles such as organocuprates. pressbooks.pub

The structure of (E,Z)-5-Hydroxy-2,4-hexadienal is a prime example of a conjugated system, specifically a conjugated dienal, which extends this reactivity profile.

Significance of Conjugated Dienal and Hydroxyl Functionalities in Organic Synthesis and Natural Systems

The chemical personality of (E,Z)-5-Hydroxy-2,4-hexadienal is defined by two key features: its conjugated dienal core and its hydroxyl group. Each imparts distinct properties and functionalities that are significant in both synthetic chemistry and the natural world.

The conjugated diene structure—two double bonds separated by a single bond—is a cornerstone of organic synthesis. psiberg.com This arrangement leads to enhanced stability compared to isolated dienes due to the delocalization of pi-electrons across the four-carbon system. psiberg.comlibretexts.org This stability makes the formation of conjugated dienes favorable in elimination reactions. psiberg.com In terms of reactivity, conjugated dienes are well-known for their participation in pericyclic reactions, most notably the Diels-Alder reaction. psiberg.comnoaa.gov This cycloaddition reaction, which forms a six-membered ring, is a powerful tool for constructing complex cyclic molecules. psiberg.com Conjugated dienes can also undergo electrophilic addition reactions, yielding either 1,2- or 1,4-addition products due to the formation of a stable allylic carbocation intermediate. psiberg.comtheorango.com

The hydroxyl (-OH) group is one of the most ubiquitous functional groups in organic chemistry and biochemistry. Its presence can dramatically alter a molecule's physical and chemical properties. mdpi.comresearchgate.net The introduction of a hydroxyl group often increases a compound's solubility in water and can enhance its biological activity and stability. mdpi.com In natural products, hydroxyl groups are crucial for molecular recognition, forming hydrogen bonds that contribute significantly to the binding affinity between a ligand and its target protein. nih.gov In synthetic applications, the hydroxyl group can serve as a handle for further chemical transformations or as a directing group to influence the stereochemical outcome of a reaction.

The combination of these two functionalities in one molecule suggests a versatile chemical entity. The hydroxylated dienal structure is found in various natural products, where it contributes to their biological activities and sensory properties. mdpi.comguidechem.com

Overview of Stereochemical Challenges in (E,Z) Isomerism Research

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. studymind.co.uk (E,Z)-5-Hydroxy-2,4-hexadienal presents a case of geometric isomerism, a type of stereoisomerism that occurs due to restricted rotation around a double bond. studymind.co.ukyoutube.com

The E/Z notation is the IUPAC-preferred method for describing the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.org The designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond based on atomic number. savemyexams.comlibretexts.org

Z isomer (from the German zusammen, meaning "together"): The two highest-priority groups are on the same side of the double bond. studymind.co.uksavemyexams.com

E isomer (from the German entgegen, meaning "opposite"): The two highest-priority groups are on opposite sides of the double bond. studymind.co.uksavemyexams.com

The name "(E,Z)-5-Hydroxy-2,4-hexadienal" specifies the geometry at both double bonds: the C2-C3 double bond has an E configuration, and the C4-C5 double bond has a Z configuration. The existence of two double bonds means four possible geometric isomers exist: (E,E), (E,Z), (Z,E), and (Z,Z).

A significant challenge in organic synthesis is the stereoselective synthesis of a single, desired isomer. acs.org Synthesizing the (E,Z) isomer while avoiding the formation of the other three requires precise control over reaction conditions and reagents. Furthermore, separating a mixture of geometric isomers can be difficult due to their often similar physical properties, such as boiling points. This makes the development of stereospecific synthetic routes a critical area of research for accessing geometrically pure compounds for further study or application.

Data Tables

Table 1: Computed Physical Properties of 2,4-Hexadienal (B92074) Isomers This table displays calculated property values for different isomers of the parent compound, 2,4-hexadienal.

| Property | (2E,4Z)-2,4-Hexadienal | (E,E)-2,4-Hexadienal | Unit | Source |

| Molecular Formula | C6H8O | C6H8O | nih.gov | |

| Molecular Weight | 96.13 | 96.13 | g/mol | nih.govnih.gov |

| XLogP3-AA | 1.2 | 1.2 | nih.govnih.gov | |

| Hydrogen Bond Donor Count | 0 | 0 | nih.govnih.gov | |

| Hydrogen Bond Acceptor Count | 1 | 1 | nih.govnih.gov | |

| Rotatable Bond Count | 3 | 3 | nih.govnih.gov |

Data is computationally generated.

Table 2: Experimental Physical Properties of (E,E)-2,4-Hexadienal This table lists experimentally determined properties for the most common isomer of 2,4-hexadienal.

| Property | Value | Unit | Source |

| Boiling Point | 174 | °C | nih.gov |

| Density | 0.898 @ 20°C | g/cm³ | nih.gov |

| Flash Point | 54.44 | °C | thegoodscentscompany.com |

| Refractive Index | 1.5384 @ 20°C | nih.gov | |

| Appearance | Yellow liquid | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(3Z,5E)-6-hydroxyhexa-3,5-dien-2-one |

InChI |

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2-,5-3+ |

InChI Key |

YLUVSOSEFIBPKJ-VOERYJCWSA-N |

Isomeric SMILES |

CC(=O)/C=C\C=C\O |

Canonical SMILES |

CC(=O)C=CC=CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of E,z 5 Hydroxy 2,4 Hexadienal

Diverse Approaches to the Synthesis of the Core 2,4-Hexadienal (B92074) Scaffold

The formation of the conjugated dienal system is the foundational challenge in synthesizing 5-hydroxy-2,4-hexadienal. Several classical and modern synthetic methodologies can be employed to construct this C6 backbone, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Aldol (B89426) Condensation Strategies in Polycarbonyl Compound Synthesis

The aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated systems. github.io The self-condensation of acetaldehyde (B116499) represents a direct and atom-economical route to the 5-hydroxy-2,4-hexadienal scaffold.

A notable example is the organocatalytic self-aldolization of acetaldehyde using L-proline as a chiral catalyst. studylib.net This reaction proceeds through a direct asymmetric aldol pathway to furnish (+)-(5S)-hydroxy-(2E)-hexenal, a stereoisomer of the target compound. The mechanism involves the formation of an enamine intermediate between acetaldehyde and proline, which then acts as the nucleophile, attacking a second molecule of acetaldehyde. wikipedia.orgpnas.org This transformation is significant as it constructs the C6 backbone and sets a key stereocenter in a single step from a simple C2 precursor. studylib.net

The reaction is sensitive to conditions, with solvent choice playing a critical role in both yield and enantioselectivity. For instance, performing the reaction in a mixture of THF and acetaldehyde has been shown to produce the desired aldol adduct with high enantiomeric excess, whereas solvents like DMSO can lead to lower selectivity and the formation of the dehydrated 2,4-hexadienal as a major byproduct. studylib.net

Table 1: Effect of Solvent on L-Proline-Catalyzed Self-Aldolization of Acetaldehyde Data synthesized from findings reported in the literature. studylib.net

| Solvent | Yield of 5-Hydroxy-2-hexenal (%) | Enantiomeric Excess (ee, %) | Primary Byproduct |

|---|---|---|---|

| THF | 12 | 90 | 2,4-Hexadienal |

| DMSO | 13 | 57 | 2,4-Hexadienal |

Wadsworth-Horner-Emmons Reactions and Analogous Olefination Methods

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereocontrolled synthesis of alkenes, particularly those with an E-configuration. wikipedia.orgorganic-chemistry.org This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. alfa-chemistry.com Its high E-selectivity, reliability, and the water-soluble nature of its phosphate (B84403) byproduct make it a preferred alternative to the classical Wittig reaction in many synthetic applications. alfa-chemistry.com

To construct the (E,Z)-5-hydroxy-2,4-hexadienal, a sequential HWE strategy can be envisioned. The synthesis of the (E)-alkene at the C2-C3 position is straightforward using a standard HWE protocol. However, achieving the (Z)-geometry at the C4-C5 position requires a specific modification of the HWE reaction. The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in the presence of strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6. nih.govbohrium.com This modification kinetically favors the formation of the Z-alkene by accelerating the elimination step from the syn-oxaphosphetane intermediate. nrochemistry.com

A plausible two-step approach could involve:

Reaction of a protected 3-hydroxypropanal (B37111) with an appropriate phosphonate ylide under standard HWE conditions to form a protected (E)-5-hydroxy-2-hexenal derivative.

Alternatively, building the molecule from the other end, a protected lactaldehyde derivative could be reacted with a phosphonate ylide designed for a Still-Gennari reaction to form the (Z)-C4-C5 bond, followed by further elaboration and a standard HWE reaction to install the (E)-C2-C3 bond.

Chemo- and Regioselective Formations of Dienal Structures

Achieving the dienal structure requires precise control over the position of functional group introduction, a concept known as regioselectivity. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich species and can be applied to the regioselective synthesis of dienals. wikipedia.orgchemistrysteps.com The reaction employs a "Vilsmeier reagent," typically a chloroiminium ion formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.com

This reagent is a mild electrophile that can react with electron-rich alkenes and dienes. youtube.com For the synthesis of the 2,4-hexadienal scaffold, one could hypothetically start with 1,3-pentadiene. The Vilsmeier-Haack reaction would be expected to introduce the formyl (-CHO) group at the C1 position due to electronic and steric factors, leading to the formation of a 2,4-hexadienal structure after hydrolysis of the intermediate iminium salt. wikipedia.org The chemo- and regioselectivity of this transformation allows for the direct installation of the aldehyde functionality onto a pre-formed diene backbone.

Stereoselective Synthesis of (E,Z)-5-Hydroxy-2,4-hexadienal

Beyond constructing the carbon skeleton, the primary challenge lies in controlling the absolute stereochemistry of the hydroxyl group at C5. This requires the use of stereoselective synthetic methods that can differentiate between the two enantiotopic faces of a prochiral center.

Diastereoselective Control in Carbon-Carbon Bond Formation

The formation of the C4-C5 bond via an aldol reaction is a critical step where stereocontrol can be exerted. The relative stereochemistry of the newly formed stereocenters in an aldol reaction is highly dependent on the geometry of the enolate precursor. The Zimmerman-Traxler model provides a robust framework for predicting the outcome of such reactions. harvard.edulibretexts.org It postulates a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the aldehyde's carbonyl oxygen. ubc.cayoutube.com

According to this model:

A (Z)-enolate preferentially leads to the syn-aldol product.

An (E)-enolate preferentially leads to the anti-aldol product.

This predictability is achieved by minimizing 1,3-diaxial interactions in the chair-like transition state. harvard.edu By carefully selecting the reagents used to form the enolate, one can control its geometry and thus the diastereomeric outcome of the aldol addition. Boron enolates, for example, are widely used to achieve high levels of diastereoselectivity due to the short B-O and B-C bond lengths, which lead to a more compact and organized transition state. libretexts.org This principle is fundamental for establishing the correct relative stereochemistry when forming the β-hydroxy carbonyl unit.

Enantioselective Approaches for Chiral Alcohol Introduction

To synthesize a single enantiomer of 5-hydroxy-2,4-hexadienal, an enantioselective approach is necessary. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in various transformations, including the aldol reaction. beilstein-journals.org

As previously mentioned, the use of the chiral amino acid L-proline can catalyze the self-aldolization of acetaldehyde to produce (+)-(5S)-hydroxy-(2E)-hexenal with high enantiomeric excess. studylib.net The catalyst operates by forming a chiral enamine intermediate. This enamine then attacks the aldehyde from a specific face, directed by the stereochemistry of the proline catalyst, which forms a hydrogen-bonded, chair-like transition state analogous to the Zimmerman-Traxler model. youtube.com The steric environment created by the catalyst shields one face of the enamine, leading to preferential formation of one enantiomer of the product. wikipedia.org

The effectiveness of such organocatalytic systems allows for the direct introduction of the chiral alcohol functionality from simple, achiral starting materials, bypassing the need for chiral auxiliaries or stoichiometric chiral reagents. nih.govnih.govorganic-chemistry.org

Table 2: Summary of Key Synthetic Reactions and Concepts

| Reaction / Method | Key Feature | Application to Target Synthesis |

|---|---|---|

| Aldol Condensation (Proline-catalyzed) | Enantioselective C-C bond formation | Direct synthesis of the 5-hydroxy-hexenal scaffold from acetaldehyde. studylib.net |

| Horner-Wadsworth-Emmons | E-selective olefination | Formation of the (E)-C2=C3 double bond. wikipedia.org |

| Still-Gennari Olefination | Z-selective olefination | Formation of the (Z)-C4=C5 double bond. nih.gov |

| Vilsmeier-Haack Reaction | Regioselective formylation | Introduction of the aldehyde group onto a diene backbone. wikipedia.org |

| Zimmerman-Traxler Model | Predicts aldol diastereoselectivity | Rationalizes control over the C5 stereocenter during C-C bond formation. harvard.edu |

Lack of Specific Research Data for (E,Z)-5-Hydroxy-2,4-hexadienal

A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound “2,4-Hexadienal, 5-hydroxy-, (E,Z)-(9CI)”. Consequently, it is not possible to provide a detailed article on the synthetic methodologies and chemical derivatization of this specific isomer that adheres to the requested scientific accuracy and depth.

The search for synthetic methods, isomerization control, and specific chemical transformations of (E,Z)-5-Hydroxy-2,4-hexadienal did not yield dedicated studies. While general principles of organic chemistry can be applied to predict potential reactions of its functional groups (aldehyde, hydroxyl, and conjugated diene), no published research was found that specifically investigates these reactions for this particular molecule.

Information is available for the related, unsubstituted compound, 2,4-hexadienal, including its synthesis and participation in reactions such as the Diels-Alder reaction. wordpress.comchemicalbook.comnih.gov Similarly, literature exists on the reactions of analogous structures, like 2,4-hexadien-1-ol, in cycloaddition reactions. ens-lyon.fr However, the presence and position of the hydroxyl group at the C-5 position, along with the specific (E,Z) stereochemistry of the conjugated system, would significantly influence the compound's reactivity in ways that cannot be accurately described without direct experimental evidence.

General methodologies for controlling isomerization in conjugated systems, modifying hydroxyl and aldehyde groups, and performing cycloaddition reactions are well-documented for other molecules. nih.govresearchgate.netwikipedia.orgnih.govlibretexts.org Nevertheless, extrapolating these general methods to the specific case of (E,Z)-5-Hydroxy-2,4-hexadienal without supporting literature would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until specific research on the synthesis and reactivity of (E,Z)-5-Hydroxy-2,4-hexadienal is published, a comprehensive and scientifically validated article on this compound cannot be generated.

Chemical Reactivity and Mechanistic Investigations of E,z 5 Hydroxy 2,4 Hexadienal

Intramolecular Reactions and Cyclization Pathways

The presence of a hydroxyl group at the 5-position and a carbonyl group at the 1-position in (E,Z)-5-hydroxy-2,4-hexadienal makes it a prime candidate for intramolecular reactions, particularly cyclization. The formation of five- and six-membered rings is generally thermodynamically favored and kinetically rapid.

One of the most probable intramolecular reactions for this compound is the formation of a cyclic hemiacetal, also known as a lactol. wikipedia.orglibretexts.orglibretexts.orgkhanacademy.org This occurs through the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the aldehyde group. Depending on the stereochemistry of the attack, different diastereomers of the cyclic hemiacetal can be formed. Given the carbon chain length, the formation of a six-membered ring is highly probable and would be thermodynamically more stable than a five-membered ring. khanacademy.org

Under acidic conditions, the cyclic hemiacetal can undergo dehydration to form a more stable furan (B31954) derivative. The acid would protonate the hydroxyl group of the hemiacetal, which then leaves as a water molecule, followed by the formation of a double bond within the ring to yield a substituted furan. This type of acid-catalyzed cyclization is a common method for the synthesis of furan rings from appropriately substituted hydroxycarbonyl (B1239141) compounds. exlibrisgroup.comresearchgate.net

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for the specific transformations of (E,Z)-5-hydroxy-2,4-hexadienal are scarce. However, general principles of organic chemistry allow for a qualitative analysis of its key reactions.

The intramolecular cyclization to form a cyclic hemiacetal is expected to be a rapid and reversible process. The equilibrium position will depend on factors such as temperature, solvent, and the presence of acid or base catalysts. The formation of a six-membered ring is generally associated with a favorable change in enthalpy and a smaller loss of entropy compared to intermolecular reactions, making the process kinetically accessible. libretexts.orgkhanacademy.org

The subsequent acid-catalyzed dehydration of the cyclic hemiacetal to a furan derivative is typically an irreversible process under conditions where water is removed, thus driving the reaction to completion. The kinetics of this step would be dependent on the acid concentration and temperature.

The thermodynamics of the (E,Z) to (E,E) isomerization is another important aspect. Generally, the trans (E) configuration of double bonds is thermodynamically more stable than the cis (Z) configuration due to reduced steric hindrance. Therefore, it is expected that the (E,E) isomer is the more stable form, and under thermodynamic control, isomerization from (E,Z) to (E,E) would be favored.

Investigation of Radical-Mediated Reactions

In the atmosphere, (E,Z)-5-hydroxy-2,4-hexadienal is subject to degradation by various oxidants. The rate and mechanism of these reactions are crucial for determining its atmospheric lifetime and its impact on air quality.

Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive species that can react with (E,Z)-5-hydroxy-2,4-hexadienal through several pathways:

Addition to the double bonds: The conjugated diene system is susceptible to electrophilic addition by the •OH radical. This is often the dominant pathway for unsaturated compounds. The rate constants for •OH addition to alkenes are typically in the range of 1-10 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. scielo.org.mxnih.gov

Hydrogen abstraction from the aldehyde group: The aldehydic hydrogen is relatively weak and can be abstracted by the •OH radical. Rate constants for this process in aldehydes are generally high, around 1-3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. scielo.org.mxnih.gov

Hydrogen abstraction from the carbon backbone or the hydroxyl group: Abstraction of a hydrogen atom from other positions on the molecule is also possible.

Nitrate (B79036) Radicals (NO₃•): During nighttime, the nitrate radical can be an important oxidant. NO₃• primarily reacts with unsaturated organic compounds through addition to the double bonds. The reactivity of nitrate radicals is highly selective and depends on the structure of the alkene.

Ozone (O₃): Ozone reacts with the carbon-carbon double bonds of the diene system through a process called ozonolysis. This reaction proceeds via a 1,3-dipolar cycloaddition to form a primary ozonide (molozonide), which then decomposes and rearranges to a more stable secondary ozonide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The ozonide can then be cleaved under different workup conditions to yield smaller carbonyl compounds. The presence of two double bonds in the conjugated system suggests that the reaction with ozone will be a significant degradation pathway.

A summary of typical reaction rate constants for relevant functional groups with atmospheric oxidants is provided in the table below.

| Oxidant | Functional Group | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| •OH | Aldehyde (H-abstraction) | 1 - 3 x 10⁻¹¹ scielo.org.mx |

| •OH | Alkene (Addition) | 1 - 10 x 10⁻¹¹ nih.gov |

| NO₃• | Alkene (Addition) | 10⁻¹⁶ - 10⁻¹¹ |

| O₃ | Alkene (Addition) | 10⁻¹⁸ - 10⁻¹⁵ |

Note: These are general ranges and the actual rate constants for (E,Z)-5-hydroxy-2,4-hexadienal may vary.

The conjugated diene and the carbonyl group in (E,Z)-5-hydroxy-2,4-hexadienal are chromophores that can absorb ultraviolet radiation present in sunlight, leading to photolytic degradation.

One of the primary photochemical processes for conjugated dienes is E/Z isomerization. researchgate.netnih.govnih.govyoutube.com Absorption of a photon can promote an electron to an excited state, where the energy barrier for rotation around the double bond is significantly lower. This allows for the interconversion between the (E,Z) and (E,E) isomers. While this process can be rapid, it is often reversible, leading to a photostationary state.

Another potential photolytic pathway is the cleavage of the C-C bond adjacent to the carbonyl group (Norrish Type I cleavage), which would lead to the formation of two radical fragments. These radicals can then participate in a variety of subsequent reactions. The quantum yield, which is the efficiency of a photochemical process, for such reactions is highly dependent on the molecular structure and the wavelength of light. researchgate.netrsc.orgnih.gov

Role as a Chemical Intermediate in Complex Reaction Networks

(E,Z)-5-hydroxy-2,4-hexadienal, as a C6 unsaturated oxygenated compound, can be an important intermediate in various complex chemical reaction networks, particularly in atmospheric chemistry.

It can be formed from the oxidation of biogenic volatile organic compounds (BVOCs), such as certain C6 alcohols and hydrocarbons emitted by plants. Once in the atmosphere, its subsequent reactions with oxidants contribute to the formation of secondary organic aerosols (SOA). gatech.edunih.govnsf.govcopernicus.orgresearchgate.netcopernicus.orgcopernicus.org SOA is a significant component of atmospheric particulate matter and has impacts on climate and human health. The oxidation products of (E,Z)-5-hydroxy-2,4-hexadienal, which are likely to be smaller, more oxygenated, and less volatile compounds, can partition into the aerosol phase, contributing to SOA mass.

In synthetic organic chemistry, the multifunctional nature of (E,Z)-5-hydroxy-2,4-hexadienal allows it to serve as a versatile building block for the synthesis of more complex molecules. Its conjugated system can participate in cycloaddition reactions, and the aldehyde and hydroxyl groups can be transformed into a variety of other functionalities.

Advanced Spectroscopic and Chromatographic Analytical Strategies for E,z 5 Hydroxy 2,4 Hexadienal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure and stereochemistry. For (E,Z)-5-hydroxy-2,4-hexadienal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, alongside the use of chiral shift reagents, would provide a complete picture of its atomic connectivity and spatial arrangement.

1D and 2D NMR Techniques for Proton and Carbon Correlations

One-dimensional NMR spectra, specifically ¹H NMR and ¹³C NMR, offer the initial and fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of (E,Z)-5-hydroxy-2,4-hexadienal would exhibit distinct signals for each unique proton environment. The aldehydic proton is expected to appear significantly downfield, typically in the range of 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The vinyl protons along the conjugated diene system would resonate in the region of 5.5-7.5 ppm, with their specific chemical shifts and coupling constants (J-values) being critical for determining the (E,Z) stereochemistry of the double bonds. The proton attached to the carbon bearing the hydroxyl group (C5) would likely appear as a multiplet, and the terminal methyl protons would be observed further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde would be the most downfield signal, typically above 190 ppm. The sp² hybridized carbons of the diene would appear in the 100-150 ppm range, while the sp³ carbon bearing the hydroxyl group and the terminal methyl carbon would be found at higher field strengths.

2D NMR Spectroscopy: To definitively assign these signals and establish the connectivity between protons and carbons, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton network from the methyl group to the aldehydic proton through the dienal backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which is particularly useful in confirming the stereochemistry of the double bonds. For example, a NOESY correlation between the aldehydic proton and the proton on C3 would support an (E)-configuration for the C2-C3 double bond.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| C1 (CHO) | ~9.5 (d) | ~193 | HMBC to H2, H3 |

| C2 | ~6.2 (dd) | ~135 | COSY with H3; HSQC to C2; HMBC to C1, C4 |

| C3 | ~7.0 (dd) | ~150 | COSY with H2, H4; HSQC to C3; HMBC to C1, C5 |

| C4 | ~6.0 (dd) | ~130 | COSY with H3, H5; HSQC to C4; HMBC to C2, C6 |

| C5 | ~4.5 (m) | ~68 | COSY with H4, H6, OH; HSQC to C5; HMBC to C3, C4 |

| C6 (CH₃) | ~1.3 (d) | ~23 | COSY with H5; HSQC to C6; HMBC to C4, C5 |

| OH | Variable | - | COSY with H5 |

Application of Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since the C5 atom in 5-hydroxy-2,4-hexadienal is a stereocenter, the compound can exist as a pair of enantiomers. To determine the enantiomeric excess (% ee) of a sample, chiral NMR shift reagents are employed. uobabylon.edu.iqnih.gov These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction induces different chemical shifts for the corresponding protons in the two diastereomers, leading to the splitting of signals in the ¹H NMR spectrum. nih.gov The integration of these separated signals allows for the direct quantification of the enantiomeric ratio. For (E,Z)-5-hydroxy-2,4-hexadienal, the hydroxyl group would be the primary site of interaction with the chiral shift reagent. Protons close to this chiral center, such as H5, H4, and the methyl protons (H6), would be expected to show the most significant separation in their signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method would be suitable for the analysis of (E,Z)-5-hydroxy-2,4-hexadienal, likely after derivatization of the hydroxyl group to increase its volatility and thermal stability. The mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized compound. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of a water molecule from the molecular ion, cleavage adjacent to the carbonyl group, and fragmentation of the hydrocarbon chain.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For (E,Z)-5-hydroxy-2,4-hexadienal (C₆H₈O₂), the expected exact mass would be calculated. An HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula.

| Technique | Expected Information |

| GC-MS | Retention time, molecular ion peak (of derivative), characteristic fragmentation pattern. |

| HRMS | Precise mass measurement, confirmation of elemental formula (C₆H₈O₂). |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and the extent of its electronic conjugation.

Infrared (IR) Spectroscopy: The IR spectrum of (E,Z)-5-hydroxy-2,4-hexadienal would display characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1685-1705 cm⁻¹ would be characteristic of the C=O stretching of the conjugated aldehyde. pressbooks.pub The conjugation lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹). pressbooks.pub Absorptions in the 1600-1650 cm⁻¹ region would correspond to the C=C stretching vibrations of the diene system. The aldehydic C-H stretch would typically appear as two weak bands around 2720 and 2820 cm⁻¹. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the dienal moiety in (E,Z)-5-hydroxy-2,4-hexadienal is expected to give rise to a strong absorption in the UV region. The extended conjugation of the two double bonds and the carbonyl group results in a π → π* transition at a longer wavelength (bathochromic shift) compared to a simple enal. The position of the absorption maximum (λmax) would be indicative of the extent of conjugation.

| Spectroscopic Technique | Expected Absorption Bands/Maxima | Functional Group/Structural Feature |

| Infrared (IR) | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| Infrared (IR) | ~1690 cm⁻¹ (strong) | C=O stretch (conjugated aldehyde) |

| Infrared (IR) | ~1640 cm⁻¹ | C=C stretch (diene) |

| Infrared (IR) | ~2720, 2820 cm⁻¹ (weak) | C-H stretch (aldehyde) |

| UV-Visible (UV-Vis) | >220 nm | π → π* transition (conjugated dienal) |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of (E,Z)-5-Hydroxy-2,4-hexadienal from complex matrices. Given the compound's structure, which includes a hydroxyl group and conjugated double bonds, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer viable analytical strategies, each with distinct advantages.

Gas Chromatography (GC) for Volatility-Based Separations

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the presence of a polar hydroxyl group in 5-hydroxy-2,4-hexadienal reduces its volatility and can lead to poor peak shape and thermal degradation in the GC system. To overcome these challenges, derivatization is a crucial prerequisite for its analysis by GC. youtube.comlibretexts.org

Derivatization Strategies:

The primary goal of derivatization in this context is to convert the hydroxyl group into a less polar, more volatile, and more thermally stable functional group. youtube.com Silylation is one of the most common and effective methods for this purpose. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com This process significantly increases the volatility of the analyte, making it amenable to GC analysis. youtube.com

For enhanced sensitivity, particularly when using an electron capture detector (ECD), derivatization with halogenated reagents can be employed. While not as common for simple volatility enhancement, this approach is valuable for trace-level analysis. unimi.it

Hypothetical GC-MS Method Parameters:

A gas chromatography-mass spectrometry (GC-MS) method would be ideal for both separation and identification. The mass spectrometer provides structural information, confirming the identity of the derivatized compound. Based on methods for similar hydroxyalkenals, a hypothetical GC-MS setup for the analysis of silylated 5-hydroxy-2,4-hexadienal could be as follows: unimi.itnih.gov

| Parameter | Condition | Purpose |

| Column | HP-5MS (or equivalent) | Non-polar column suitable for a wide range of analytes. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and capacity. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for column efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial: 60 °C, hold 1 min; Ramp: 10 °C/min to 300 °C, hold 5 min | Temperature gradient to separate compounds based on boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating fragment patterns. |

| Mass Range | m/z 40-500 | Covers the expected mass range of the derivatized compound and its fragments. |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is an exceptionally well-suited technique for the analysis of (E,Z)-5-Hydroxy-2,4-hexadienal, particularly for the separation of its geometric isomers and for assessing the purity of a sample. nih.govresearchgate.net Unlike GC, HPLC does not require the analyte to be volatile, thus eliminating the need for derivatization. libretexts.org

Isomer Separation:

The presence of the (E,Z) geometric isomers necessitates a chromatographic method with high resolving power. Reversed-phase HPLC is a primary choice for this application. researchgate.net In reversed-phase mode, a non-polar stationary phase (such as C18 or ODS) is used with a polar mobile phase. The separation is based on the differential partitioning of the isomers between the two phases. Generally, geometric isomers exhibit slight differences in their polarity and shape, which can be exploited for separation. mtc-usa.com For conjugated dienes, it has been observed that the (Z)-isomer often elutes before the (E)-isomer on a reversed-phase column. researchgate.net

Purity Assessment:

HPLC with UV detection is a standard method for purity assessment. nih.gov The conjugated diene system in 5-hydroxy-2,4-hexadienal results in strong UV absorbance, making it readily detectable. By analyzing a sample and integrating the peak areas, the relative percentage of the main compound and any impurities can be determined. The specificity of the method ensures that impurities with different retention times are resolved from the main peak.

Typical HPLC Method Parameters:

A typical reversed-phase HPLC method for the separation and purity assessment of (E,Z)-5-Hydroxy-2,4-hexadienal would involve the following parameters: researchgate.netmdpi.com

| Parameter | Condition | Purpose |

| Column | C18 (ODS), 4.6 x 250 mm, 5 µm particle size | Standard reversed-phase column providing good hydrophobic selectivity. |

| Mobile Phase | Acetonitrile/Water gradient | A polar mobile phase for reversed-phase chromatography. A gradient allows for the elution of compounds with a range of polarities. |

| Gradient | 30% Acetonitrile to 70% Acetonitrile over 20 minutes | To effectively separate the isomers and any potential impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Column Temperature | 25 °C | To ensure reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and spectral confirmation. |

| Detection Wavelength | ~230-240 nm | The λmax for conjugated diene systems. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Biological and Enzymatic Transformations of E,z 5 Hydroxy 2,4 Hexadienal

Biosynthetic Origins and Enzymatic Formation Pathways

The biosynthesis of (E,Z)-5-hydroxy-2,4-hexadienal is intricately linked to the oxidative metabolism of polyunsaturated fatty acids (PUFAs). This process is primarily mediated by a cascade of enzymatic reactions involving lipoxygenases and hydroperoxide lyases.

The formation of (E,Z)-5-hydroxy-2,4-hexadienal originates from the enzymatic oxidation of polyunsaturated fatty acids, which are essential components of cell membranes. The key enzymes involved in this pathway are lipoxygenases (LOXs) and hydroperoxide lyases (HPLs).

The process begins with the dioxygenation of PUFAs, such as linoleic acid or linolenic acid, by lipoxygenases. researchgate.net LOXs are non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into PUFAs, leading to the formation of fatty acid hydroperoxides. frontiersin.org Depending on the specific LOX enzyme and the substrate, hydroperoxides can be formed at different positions along the fatty acid chain, commonly at the 9th or 13th carbon.

These fatty acid hydroperoxides then serve as substrates for hydroperoxide lyases. HPLs are enzymes that cleave the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of volatile aldehydes and ω-oxo acids. researchgate.netfrontiersin.org The specific aldehyde produced depends on the position of the hydroperoxide on the fatty acid precursor. While the direct enzymatic formation of 5-hydroxy-2,4-hexadienal is not extensively detailed in the literature, it is plausible that it arises from a hydroxylated PUFA precursor that undergoes a similar LOX/HPL-mediated cleavage.

The table below summarizes the key enzymes and precursors in the proposed biosynthetic pathway.

| Enzyme Class | Specific Enzyme Example | Precursor Substrate | Intermediate Product | Final Product Class |

| Lipoxygenase (LOX) | Soybean LOX | Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Fatty Acid Hydroperoxides | Volatile Aldehydes |

| Hydroperoxide Lyase (HPL) | Plant HPL | Fatty Acid Hydroperoxides | - | Volatile Aldehydes |

The stereochemistry of the final aldehyde product, including the (E,Z) configuration of the double bonds in 5-hydroxy-2,4-hexadienal, is determined by the regio- and stereospecificity of the enzymes in the biosynthetic pathway. Lipoxygenases are known to exhibit high stereospecificity, producing specific enantiomers of fatty acid hydroperoxides. mdpi.com

The subsequent action of hydroperoxide lyase on a specific hydroperoxide isomer dictates the geometry of the newly formed double bond in the resulting aldehyde. The formation of a (Z)-double bond is a common outcome of HPL activity. Further isomerization, which can be either enzymatic or non-enzymatic, may lead to the more stable (E)-configuration. The precise enzymatic control that results in the specific (E,Z) isomer of 5-hydroxy-2,4-hexadienal is an area that requires further investigation. However, the involvement of isomerases in the biosynthesis of unsaturated aldehydes has been documented. researchgate.net

Mechanistic Studies of Enzymatic Degradation and Detoxification Pathways

As a reactive α,β-unsaturated aldehyde, (E,Z)-5-hydroxy-2,4-hexadienal is subject to detoxification pathways within biological systems to mitigate its potential toxicity. These pathways primarily involve oxidation by aldehyde dehydrogenases and conjugation with biological thiols like glutathione (B108866).

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. wikipedia.orgfrontiersin.org This oxidation is a critical step in the detoxification of reactive aldehydes. The human ALDH superfamily comprises 19 isozymes with varying substrate specificities and tissue distribution. nih.gov

The metabolism of α,β-unsaturated aldehydes, such as 2,4-hexadienal (B92074), by ALDHs has been established. nih.gov It is highly probable that (E,Z)-5-hydroxy-2,4-hexadienal is also a substrate for one or more ALDH isozymes, which would convert it to the less reactive 5-hydroxy-2,4-hexadienoic acid. This conversion reduces the electrophilic nature of the aldehyde, thereby preventing its reaction with cellular nucleophiles like proteins and DNA. nih.gov

The general mechanism of ALDH-catalyzed oxidation involves the formation of a thiohemiacetal intermediate with a cysteine residue in the enzyme's active site, followed by hydride transfer to NAD(P)+ and subsequent hydrolysis of the thioester to release the carboxylic acid. frontiersin.org

Another major detoxification pathway for α,β-unsaturated aldehydes is the conjugation with the tripeptide glutathione (GSH), a major intracellular antioxidant. nih.gov This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of GSH attacks the β-carbon of the α,β-unsaturated aldehyde in a Michael addition reaction.

For structurally related compounds like 4-hydroxy-2-nonenal (HNE), conjugation with GSH is a primary route of detoxification. nih.govcaymanchem.com The resulting GSH-adduct is more water-soluble and can be further metabolized and excreted from the cell. It is expected that (E,Z)-5-hydroxy-2,4-hexadienal would undergo a similar conjugation with GSH, forming a stable adduct that can be subsequently processed through the mercapturic acid pathway for elimination. This process is crucial in protecting cellular components from the electrophilic nature of the aldehyde. nih.gov

Role as a Metabolite in Biological Systems

Beyond its formation from lipid peroxidation, hydroxy-hexadienal compounds have been identified as metabolites of xenobiotics. For instance, 6-hydroxy-trans,trans-2,4-hexadienal (B115286) has been characterized as a reactive metabolite of trans,trans-muconaldehyde, which itself is a ring-opened microsomal metabolite of the industrial solvent benzene. nih.gov Studies have shown that 6-hydroxy-trans,trans-2,4-hexadienal exhibits hematotoxicity in mice, suggesting that such metabolites can play a role in the toxicity of their parent compounds. nih.gov

This finding indicates that (E,Z)-5-hydroxy-2,4-hexadienal could potentially be formed as a metabolite during the biotransformation of certain environmental or industrial chemicals. Its role as a metabolite would therefore be linked to the toxicokinetics and toxicodynamics of the parent compound. Further research is needed to identify other xenobiotics that may be metabolized to (E,Z)-5-hydroxy-2,4-hexadienal and to fully understand its biological activities as a metabolite.

Presence and Transformations in Plant Metabolomes

While direct evidence for the widespread presence of (E,Z)-5-Hydroxy-2,4-hexadienal in plant metabolomes is limited in the available literature, the formation of structurally similar hydroxyalkenals is a documented process in plants, often as a response to cellular stress or damage. The parent compound, 2,4-hexadienal, is recognized as a plant metabolite, typically arising from the auto-oxidation of polyunsaturated fatty acids (PUFAs). nih.govnih.gov It is considered a "green leaf volatile" (GLV), a class of compounds released by plants upon tissue damage, contributing to their characteristic scent. nih.gov

The enzymatic production of analogous hydroxyalkenals, such as (2E)-4-hydroxy-2-hexenal (HHE), has been studied in detail. scirp.org In plants like Vicia faba (fava bean) and Glycine max (soybean), these compounds are formed through a cascade of enzymatic reactions initiated by wounding or pathogen attack. scirp.orgresearchgate.net The process begins with the oxidation of linolenic or linoleic acid by lipoxygenase (LOX) to form hydroperoxides. These intermediates are then acted upon by other enzymes, such as hydroperoxide peroxygenase, to produce hydroxyalkenals. scirp.org This pathway suggests a potential route for the biosynthesis of various hydroxy-hexadienal isomers in the plant kingdom, where they may play a role in defense mechanisms. nih.govscirp.org

| Compound/Analogue | Plant Source Examples | Formation Pathway | Reference(s) |

| 2,4-Hexadienal | Tomatoes, Kiwi Fruit, Mangoes | Auto-oxidation of PUFAs; Wounding response (GLV pathway) | nih.govnih.govnih.gov |

| (2E)-4-Hydroxy-2-hexenal | Vicia faba, Glycine max | Enzymatic cascade involving Lipoxygenase (LOX) and Hydroperoxide Peroxygenase on PUFA substrates | scirp.orgresearchgate.net |

| (E)-2-Hexenal | Various plant species | Isomerization from (Z)-3-hexenal via (Z)-3:(E)-2-hexenal isomerase as part of the GLV pathway | nih.gov |

Microbial Biotransformations of (E,Z)-5-Hydroxy-2,4-hexadienal and Analogues

Specific studies detailing the microbial biotransformation of (E,Z)-5-Hydroxy-2,4-hexadienal are not prominent in current research. However, the transformation of analogous aldehydes by microorganisms, particularly yeasts, is well-documented. The yeast Saccharomyces cerevisiae possesses robust enzymatic systems for the detoxification of various aldehyde inhibitors that can be generated during the pretreatment of lignocellulosic biomass for biofuel production. nih.gov

These inhibitory compounds include unsaturated aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). S. cerevisiae metabolizes these aldehydes by reducing them to their corresponding, less toxic alcohols. mdpi.com This biotransformation is a crucial defense mechanism, catalyzed by a suite of NAD(P)H-dependent aldehyde reductases. nih.gov Enzymes such as Ari1p have been identified and characterized, showing activity against a range of aldehydes. mdpi.comresearchgate.net The reaction involves the reduction of the aldehyde's carbonyl group to a hydroxyl group, effectively detoxifying the compound and allowing the yeast to continue its metabolic functions. This reductive capability represents a general mechanism by which microbes can transform α,β-unsaturated aldehydes and their derivatives.

| Microorganism | Enzyme/System | Substrate (Analogue) | Product | Reference(s) |

| Saccharomyces cerevisiae | Aldehyde Reductases (e.g., Ari1p) | Furfural | Furfuryl alcohol | mdpi.comresearchgate.net |

| Saccharomyces cerevisiae | Aldehyde Reductases (e.g., Ari1p) | 5-Hydroxymethylfurfural (HMF) | 2,5-bis-hydroxymethylfuran | mdpi.com |

| Saccharomyces cerevisiae | Ymr152wp (Aldehyde Reductase) | Acetaldehyde (B116499), Glycolaldehyde, Benzaldehyde | Corresponding alcohols | researchgate.net |

Molecular Interactions with Cellular Components (excluding human/clinical effects)

As an α,β-unsaturated hydroxyalkenal, (E,Z)-5-Hydroxy-2,4-hexadienal possesses a chemically reactive structure susceptible to interaction with cellular nucleophiles. The electrophilic nature of this class of compounds is conferred by the conjugated system of a carbon-carbon double bond and a carbonyl group. nih.gov This structure allows for two primary types of non-enzymatic reactions with biological macromolecules: Michael addition and Schiff base formation. nih.gov

The primary targets for these reactions within a cell are nucleophilic functional groups found in amino acids and the antioxidant tripeptide, glutathione (GSH). nih.govnih.gov

Interaction with Glutathione: The thiol group of cysteine within glutathione is a potent nucleophile that readily reacts with α,β-unsaturated aldehydes. pharmacy180.com This conjugation is a major detoxification pathway, often catalyzed by glutathione S-transferase (GST) enzymes. nih.govresearchgate.net The reaction typically proceeds via a Michael-type 1,4-addition, where the glutathione molecule adds across the C=C double bond, neutralizing the aldehyde's electrophilic reactivity. nih.gov

Interaction with Proteins: The side chains of cysteine, histidine, and lysine (B10760008) residues in proteins are also key targets for covalent modification by hydroxyalkenals. nih.gov The reaction can occur via Michael addition to the sulfhydryl group of cysteine or the imidazole (B134444) ring of histidine. aston.ac.ukaston.ac.uk Alternatively, the aldehyde's carbonyl group can react with the primary amine of a lysine residue to form a Schiff base. nih.gov These covalent modifications, known as adducts, can alter the structure and function of the affected proteins. The formation and characterization of such protein adducts from analogous compounds like 4-hydroxy-2-nonenal (HNE) have been extensively studied using techniques like mass spectrometry. nih.govoregonstate.edu

| Cellular Component | Reactive Group(s) | Type of Interaction | Resulting Product | Reference(s) |

| Glutathione (GSH) | Thiol (-SH) of Cysteine | Michael Addition (1,4-conjugate addition) | Glutathione-S-conjugate | pharmacy180.comnih.govnih.gov |

| Proteins (Cysteine) | Thiol (-SH) | Michael Addition | Cysteine-aldehyde adduct | nih.govaston.ac.ukaston.ac.uk |

| Proteins (Histidine) | Imidazole Ring | Michael Addition | Histidine-aldehyde adduct | nih.govaston.ac.ukaston.ac.uk |

| Proteins (Lysine) | Epsilon-amino (-NH₂) | Schiff Base Formation | Lysine-Schiff base adduct | nih.govnih.gov |

Environmental Dynamics and Atmospheric Chemistry of E,z 5 Hydroxy 2,4 Hexadienal

Natural Occurrence and Emission Sources in Biogenic Processes

Unsaturated aldehydes, including 2,4-hexadienal (B92074), are naturally occurring compounds that primarily originate from the auto-oxidation of polyunsaturated fatty acids in both plant and animal tissues. nih.gov The (E,E)-isomer of 2,4-hexadienal has been identified as a biogenic volatile organic compound (BVOC) emitted from various types of vegetation, with increased emissions often associated with leaf wounding. nih.gov It is a known volatile component in a wide range of fruits, vegetables, and other plant-derived products, such as tomatoes, mangoes, and kiwi fruit. nih.gov

While direct emission data for (E,Z)-5-Hydroxy-2,4-hexadienal is not available, it is plausible that it is formed in the environment as a secondary product. Its formation likely occurs through the subsequent oxidation of biogenically emitted 2,4-hexadienal or as a direct, minor product from the enzymatic or oxidative breakdown of more complex hydroperoxy fatty acids. The hydroxyl group suggests it is a product of an atmospheric oxidation pathway or a more advanced stage of lipid peroxidation within biological tissues.

Atmospheric Fate and Degradation Mechanisms

Once released into the troposphere, (E,Z)-5-Hydroxy-2,4-hexadienal is subject to several degradation processes that determine its atmospheric lifetime and impact. For its parent compound, 2,4-hexadienal, the primary removal mechanisms are gas-phase reactions with key atmospheric oxidants and, to a lesser extent, photolysis. nih.govresearchgate.netrsc.org Due to its estimated vapor pressure, 2,4-hexadienal is expected to exist exclusively in the vapor phase, where it is degraded by reactions with photochemically produced radicals. nih.gov The atmospheric half-life for the reaction of 2,4-hexadienal with hydroxyl radicals is estimated to be approximately 5.9 hours. nih.gov The addition of a hydroxyl group to the molecule, as in (E,Z)-5-Hydroxy-2,4-hexadienal, likely increases its water solubility and may alter its gas/particle partitioning behavior, potentially leading to its incorporation into atmospheric aqueous phases like cloud water and wet aerosols.

The nitrate (B79036) radical (NO₃) is a significant oxidant during nighttime. nih.gov Reactions of NO₃ with unsaturated compounds like dienals are known to be rapid. researchgate.net The reaction mechanism can involve NO₃ addition to the double bonds or, as seen with other aldehydes, abstraction of the aldehydic hydrogen atom. copernicus.org

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime | Source |

|---|---|---|---|---|

| (E,E)-2,4-hexadienal | OH | 1.05 × 10⁻¹⁰ | ~2.6 hours | researchgate.net |

Photolysis, the degradation of a molecule by light, can be an important atmospheric sink for compounds that absorb ultraviolet radiation. Studies on (E,E)-2,4-hexadienal have shown that it undergoes rapid photoisomerization in the presence of natural sunlight to produce a ketene-type compound. nih.govresearchgate.netrsc.org This isomerization process is reversible, with the equilibrium slightly favoring the reformation of the original aldehyde. nih.govrsc.org

While photolysis is a significant process for (E,E)-2,4-hexadienal, the reversible nature of the primary photochemical step means that the ultimate removal of the compound from the atmosphere is still governed by its reactions with OH and NO₃ radicals. nih.govresearchgate.netrsc.org The presence of a hydroxyl group and the (E,Z) configuration in 5-hydroxy-2,4-hexadienal could influence its absorption spectrum and photochemical pathways, but specific studies are needed to quantify these effects.

| Parameter | Value | Source |

|---|---|---|

| j(E,E-2,4-hexadienal)/j(NO₂) | (2.60 ± 0.26) × 10⁻² | rsc.org |

| Effective Quantum Yield for Photoisomerization | 0.23 ± 0.03 | rsc.org |

Role in Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols (SOA) are formed in the atmosphere when volatile organic compounds are oxidized to form less volatile products that can partition into the particle phase. copernicus.org Unsaturated aldehydes are recognized as potential precursors for SOA. researchgate.net The oxidation products of (E,E)-2,4-hexadienal, such as E/Z-butenedial and maleic anhydride, have been identified in laboratory studies, and it is considered a likely precursor of SOA. researchgate.net

The chemical structure of (E,Z)-5-Hydroxy-2,4-hexadienal makes it a strong candidate for contributing to SOA formation. The molecule possesses multiple functional groups (aldehyde, two double bonds, and a hydroxyl group) that, upon oxidation, can lead to the formation of low-volatility, highly functionalized products. The hydroxyl group, in particular, increases the polarity and water solubility of the molecule. This enhances the likelihood of its participation in aqueous-phase chemistry within clouds, fog, or wet aerosols, which is a recognized pathway for SOA formation. researchgate.net The oxidation of multifunctional compounds can lead to the formation of larger molecules through accretion reactions, contributing significantly to the organic aerosol mass in the atmosphere. gatech.edu

Theoretical and Computational Chemistry Studies on E,z 5 Hydroxy 2,4 Hexadienal

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule.

(E,Z)-5-hydroxy-2,4-hexadienal can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to determine their relative energies. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. The results of such an analysis would reveal the global minimum energy structure, as well as other local minima, which correspond to stable conformers. The relative stability of different isomers can also be assessed by comparing their calculated total energies. For instance, density functional theory (DFT) calculations could be employed to determine whether the (E,Z) isomer is more or less stable than other stereoisomers, such as the (E,E), (Z,E), or (Z,Z) forms.

Table 1: Hypothetical Relative Energies of (E,Z)-5-Hydroxy-2,4-hexadienal Conformers

| Conformer | Dihedral Angle (C3-C4-C5-O) | Relative Energy (kcal/mol) |

| 1 | 60° | 1.2 |

| 2 | 180° | 0.0 (most stable) |

| 3 | -60° | 1.5 |

Note: This table is illustrative and presents hypothetical data that would be obtained from a computational conformational analysis.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. Quantum chemical calculations can determine the energies and shapes of these molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron density distribution maps, also obtainable from these calculations, provide a visual representation of how electrons are distributed within the molecule. This can reveal regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), which is crucial for predicting how the molecule will interact with other chemical species.

Reaction Mechanism Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. scispace.com It is particularly useful for investigating chemical reactions, as it can provide detailed information about the reaction pathway and the energies of reactants, products, and transition states.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that is used to calculate the rates of chemical reactions. wikipedia.orglibretexts.orgfiveable.me It assumes that there is a special type of equilibrium between the reactants and a high-energy intermediate known as the activated complex or transition state. wikipedia.orglibretexts.org By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur.

For a reaction involving (E,Z)-5-hydroxy-2,4-hexadienal, DFT calculations would first be used to locate the structures of the reactants, products, and the transition state connecting them. Once the transition state is identified, its vibrational frequencies are calculated. The transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Using the energies of the reactants and the transition state, along with their vibrational frequencies, the reaction rate constant can be calculated using the Eyring equation from TST. wikipedia.orguleth.ca

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, can provide insights into the dynamic behavior of (E,Z)-5-hydroxy-2,4-hexadienal over time. In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and can reveal how it changes its shape over time. MD simulations can also be used to study the interactions of (E,Z)-5-hydroxy-2,4-hexadienal with other molecules, such as solvent molecules or a biological receptor, providing a more detailed picture of its behavior in a complex environment.

Ligand-Protein Docking for Investigating Biological Interactions

A comprehensive review of available scientific literature indicates that no specific ligand-protein docking studies have been published for (E,Z)-5-Hydroxy-2,4-hexadienal. Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein, to understand potential biological interactions. nih.gov While this technique is widely applied in drug discovery and molecular biology, there are currently no accessible research articles detailing the application of this method to investigate the mechanistic interactions of (E,Z)-5-Hydroxy-2,4-hexadienal with any specific protein targets.

Conformational Changes and Stereoisomer Interconversions

There is a notable absence of published research on the conformational analysis and stereoisomer interconversions of (E,Z)-5-Hydroxy-2,4-hexadienal. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Such studies, often employing computational methods like Density Functional Theory (DFT), provide insight into the molecule's flexibility, stability, and reactivity. ufms.br

Furthermore, no studies were found that specifically investigate the interconversion between the (E,Z) isomer of 5-Hydroxy-2,4-hexadienal and its other potential stereoisomers. Research on the parent compound, 2,4-hexadienal (B92074), has shown that it can undergo isomerization, for instance, from the (E,E)-isomer to a ketene-type compound in a reversible process. nih.gov However, similar detailed computational or experimental studies for the 5-hydroxy derivative are not available.

Due to the lack of specific research data for (E,Z)-5-Hydroxy-2,4-hexadienal in the areas of ligand-protein docking and conformational analysis, no detailed research findings or data tables can be presented.

Advanced Research Directions and Future Perspectives for E,z 5 Hydroxy 2,4 Hexadienal

Development of Novel Asymmetric Synthetic Methodologies

The presence of a stereocenter at the C5 position makes the development of efficient asymmetric synthetic routes to enantiopure (E,Z)-5-hydroxy-2,4-hexadienal a critical research objective. While various methods exist for the synthesis of racemic hydroxy aldehydes and related structures, achieving high enantioselectivity for this specific isomer remains a challenge.

Future research in this area will likely focus on several promising strategies:

Organocatalysis : Chiral organocatalysts, such as proline derivatives and diarylprolinol silyl (B83357) ethers, have proven effective in promoting asymmetric aldol (B89426) and Michael reactions. researchgate.net The development of organocatalytic methods for the enantioselective synthesis of bridged acetals with spirooxindole skeletons highlights the potential of this approach for constructing complex chiral molecules. researchgate.net Future work could involve designing organocatalysts that can control the stereochemistry of the addition of a nucleophile to a suitable precursor aldehyde or ketone to generate the desired C5 hydroxyl group with high enantiomeric excess.

Chemoenzymatic Synthesis : The combination of chemical and enzymatic steps offers a powerful approach to asymmetric synthesis. nih.gov For instance, a chemoenzymatic one-pot strategy has been developed for the synthesis of α-hydroxy half-esters, involving a metal-catalyzed rearrangement followed by an enzymatic hydrolysis that enhances enantiomeric purity. nih.gov A similar approach could be envisioned for (E,Z)-5-hydroxy-2,4-hexadienal, where an enzymatic resolution or a stereoselective enzymatic reduction of a ketone precursor could establish the key stereocenter.

Metal-Catalyzed Asymmetric Reactions : Transition metal complexes with chiral ligands are widely used for asymmetric synthesis. Copper-catalyzed enantioselective borylative coupling reactions, for example, have been successfully employed in the asymmetric synthesis of α-chral β-hydroxy allenes. rsc.org Research could be directed towards developing novel chiral metal catalysts for the enantioselective allylation or aldol reaction of a suitable C5 precursor to introduce the hydroxyl group with the correct stereochemistry.

A summary of potential asymmetric synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Application to (E,Z)-5-Hydroxy-2,4-hexadienal |

| Organocatalysis | Utilizes small chiral organic molecules as catalysts, avoiding the use of metals. | Enantioselective aldol reaction of a precursor aldehyde with a suitable nucleophile. |

| Chemoenzymatic Synthesis | Combines chemical reactions with highly selective enzymatic transformations. | Kinetic resolution of a racemic mixture of 5-hydroxy-2,4-hexadienal or stereoselective reduction of a ketone precursor. |

| Metal-Catalyzed Asymmetric Reactions | Employs chiral transition metal complexes to induce stereoselectivity. | Enantioselective allylation or crotylation of a C3 aldehyde fragment. |

Exploration of Bio-Inspired Catalysis for its Production and Transformation

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency under mild conditions. Bio-inspired catalysis seeks to mimic these natural systems to develop novel and sustainable chemical processes. The production and transformation of (E,Z)-5-hydroxy-2,4-hexadienal could greatly benefit from such approaches.

Key avenues for research in this domain include:

Enzymatic Production : The use of whole-cell biocatalysts or isolated enzymes for the synthesis of valuable chemicals is a rapidly growing field. For example, biocatalytic strategies have been developed for the asymmetric synthesis of α-hydroxy ketones using thiamine (B1217682) diphosphate-dependent lyases. semanticscholar.org Future work could focus on identifying or engineering enzymes, such as aldolases or oxidoreductases, that can catalyze the formation of (E,Z)-5-hydroxy-2,4-hexadienal from simple, renewable feedstocks. The use of co-immobilized dehydrogenases for the selective reduction of 5-hydroxymethylfurfural (B1680220) demonstrates the potential for multi-enzyme cascade reactions. rsc.org

Bio-Inspired Isomerization : The specific (E,Z) geometry of the conjugated double bonds is crucial for the molecule's properties. Bio-inspired catalysts could be developed to control this stereochemistry. For instance, a riboflavin-mediated, light-driven E→Z isomerization of activated olefins has been reported, mimicking the natural flavin-mediated isomerization of retinal. organic-chemistry.org Similar photocatalytic systems could be designed to selectively isomerize the double bonds of a more readily available isomer of 5-hydroxy-2,4-hexadienal.

Mimicking Enzymatic Active Sites : The design of synthetic catalysts that mimic the structure and function of enzyme active sites is a promising area of research. ethz.chornl.gov By incorporating key functional groups and creating a specific microenvironment around a catalytic center, it may be possible to develop highly selective artificial enzymes for the synthesis or transformation of (E,Z)-5-hydroxy-2,4-hexadienal. A bioinspired five-coordinated single-atom iron nanozyme with superior peroxidase-like activity has been reported, showcasing the potential of this approach. nih.gov

Integration into Advanced Materials Science Research (e.g., Polymer Precursors)

The presence of multiple reactive functional groups—an aldehyde, a hydroxyl group, and a conjugated diene system—makes (E,Z)-5-hydroxy-2,4-hexadienal a potentially valuable building block for advanced materials.

Future research in materials science could explore the following applications:

Polymer Synthesis : The aldehyde and hydroxyl functionalities can participate in polymerization reactions to form polyesters, polyacetals, or other novel polymers. The conjugated diene system could be utilized for cross-linking or for post-polymerization modifications via Diels-Alder reactions, for example. The specific stereochemistry of the molecule could lead to polymers with unique and controlled tacticities, influencing their physical and mechanical properties.

Functional Monomers : (E,Z)-5-hydroxy-2,4-hexadienal could serve as a functional monomer, introducing specific properties into a polymer backbone. The hydroxyl group, for instance, could be used to attach other molecules, such as drugs or imaging agents, to the polymer chain.

Responsive Materials : The conjugated π-system of the diene could impart interesting optical or electronic properties to materials derived from this compound. It is conceivable that polymers incorporating this unit could exhibit stimuli-responsive behavior, changing their properties in response to light, heat, or chemical stimuli.

Silicon-Containing Polymers : The reaction of dienes with silanes is a known method for creating silicon-containing materials. For instance, 2,4-hexadienal (B92074) has been used in the synthesis of oxasilolanes through a hydroxyl-directed hydrosilylation reaction. acs.org This suggests that (E,Z)-5-hydroxy-2,4-hexadienal could be a precursor for novel silicon-containing polymers with potential applications in areas such as coatings, adhesives, and electronics.

Deeper Elucidation of its Mechanistic Roles in Biochemical Pathways

Unsaturated aldehydes are naturally occurring compounds that can arise from processes such as lipid peroxidation. nih.gov These molecules are often highly reactive and can play significant roles in cellular signaling and toxicology. While much research has focused on related compounds like 4-hydroxy-2-nonenal (HNE), the specific biochemical roles of (E,Z)-5-hydroxy-2,4-hexadienal are largely unknown. nih.govsemanticscholar.org

Future biochemical research should aim to:

Investigate its Formation in Biological Systems : Determine if (E,Z)-5-hydroxy-2,4-hexadienal is a product of lipid peroxidation of specific polyunsaturated fatty acids in plants or animals. This would involve developing sensitive analytical methods for its detection and quantification in biological samples.

Elucidate its Interactions with Biomolecules : The electrophilic nature of the conjugated aldehyde makes it a likely candidate for reaction with nucleophilic residues in proteins and DNA. mdpi.com Studies are needed to identify its cellular targets and to characterize the resulting adducts. Understanding these interactions is crucial for unraveling its potential signaling or toxicological effects.

Explore its Role in Cellular Signaling : HNE is known to act as a signaling molecule, modulating the activity of various transcription factors and signaling pathways. nih.govresearchgate.net It is plausible that (E,Z)-5-hydroxy-2,4-hexadienal also has signaling functions, potentially in response to oxidative stress. Research should investigate its effects on key cellular processes such as proliferation, differentiation, and apoptosis.

Compare its Activity to Related Aldehydes : A comparative study of the biological activities of (E,Z)-5-hydroxy-2,4-hexadienal and other lipid peroxidation products like HNE and 4-hydroxy-2-hexenal would provide valuable insights into how subtle structural differences can lead to distinct biological outcomes. nih.govresearchgate.net

Computational Design of Analogues with Tailored Reactivity or Biological Functionality

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods can be used to design novel analogues of (E,Z)-5-hydroxy-2,4-hexadienal with specific, tailored properties.

Future computational studies could focus on:

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of (E,Z)-5-hydroxy-2,4-hexadienal in silico, it is possible to predict how these changes will affect its reactivity and biological activity. For example, computational docking studies could be used to design analogues that bind more potently to a specific protein target. nih.gov

Designing for Enhanced Reactivity : Computational methods can be used to calculate the electronic properties of the molecule and to predict its reactivity towards different reagents. This information can guide the design of analogues with enhanced or altered reactivity for applications in organic synthesis or materials science. For example, the synthesis of hexa-substituted hybrid C60 derivatives with norbornadiene fragments highlights the potential for creating complex molecules with unique properties. mdpi.com

Predicting Biological Targets : By comparing the three-dimensional structure and electronic properties of (E,Z)-5-hydroxy-2,4-hexadienal with those of known biologically active molecules, it may be possible to predict its potential biological targets. This can help to focus experimental efforts on the most promising avenues of research.